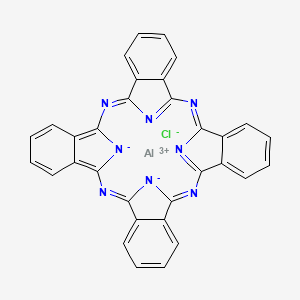

Aluminum phthalocyanine chloride

Descripción

Structure

2D Structure

Propiedades

Número CAS |

14154-42-8 |

|---|---|

Fórmula molecular |

C32H16AlClN8 |

Peso molecular |

575.0 g/mol |

Nombre IUPAC |

38-chloro-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene |

InChI |

InChI=1S/C32H16N8.Al.ClH/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;1H/q-2;+3;/p-1 |

Clave InChI |

LBGCRGLFTKVXDZ-UHFFFAOYSA-M |

SMILES canónico |

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Al+3].[Cl-] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Phthalocyanine Chloroaluminum; Chloroaluminum Phthalocyanine; Aluminum phthalocyanine chloride. Chloro(29H,31H-phthalocyaninato)aluminum. |

Origen del producto |

United States |

Foundational & Exploratory

The Photophysical Profile of Aluminum Phthalocyanine Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Aluminum phthalocyanine chloride (AlPcCl) is a second-generation photosensitizer renowned for its potent photodynamic activity.[1] As a synthetic, organometallic compound, it belongs to the phthalocyanine family, characterized by a central aluminum atom coordinated to a phthalocyanine ligand.[1] Its significance in fields like photodynamic therapy (PDT) stems from its strong absorption of light in the red spectral region, a long triplet state lifetime, and high efficiency in generating cytotoxic reactive oxygen species (ROS), particularly singlet oxygen (¹O₂).[2][3] This guide provides an in-depth analysis of the core photophysical properties of AlPcCl, details the experimental protocols for their characterization, and visualizes the underlying processes.

Core Photophysical Properties

The photophysical behavior of AlPcCl is dictated by its electronic structure, which gives rise to two primary absorption regions: the Soret band (or B band) between 300-400 nm and a highly intense Q-band in the 600-700 nm range.[4][5] The Q-band's position within the "therapeutic window" is particularly advantageous for biomedical applications, as it allows for deeper tissue penetration of light.[5]

Upon absorption of a photon, the AlPcCl molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From here, it can relax via several pathways:

-

Fluorescence : Radiative decay back to the ground state, emitting a photon.

-

Internal Conversion : Non-radiative decay to the ground state.

-

Intersystem Crossing (ISC) : A spin-forbidden transition to the lower-energy, long-lived triplet state (T₁).

The presence of a diamagnetic central metal like Al³⁺ is known to enhance the triplet state lifetime (τt) and the quantum yield of both the triplet state (Φt) and singlet oxygen (ΦΔ).[2] It is this long-lived triplet state that is crucial for photodynamic action, as it can transfer its energy to ground-state molecular oxygen (³O₂) to produce highly reactive singlet oxygen (¹O₂), a key cytotoxic agent in PDT.[3]

The photophysical properties of AlPcCl are highly sensitive to its environment, particularly the solvent polarity and its aggregation state. In organic solvents like dimethylformamide (DMF) or ethanol, AlPcCl typically exists in its monomeric form, which is photophysically active.[3][5] However, in aqueous solutions, it has a strong tendency to self-aggregate, leading to a significant decrease in fluorescence and photosensitizing efficiency.[6][7][8]

Quantitative Photophysical Data

The following table summarizes key quantitative photophysical parameters for monomeric AlPcCl reported in various solvents. It is critical to note these solvent dependencies when designing experiments or therapeutic protocols.

| Property | Value | Solvent | Citation |

| Absorption Maxima (Q-Band) | ~672 nm | Ethanol | [5] |

| ~675 nm | DMSO | [5] | |

| ~670 nm (1.85 eV) | Ethanol | [4] | |

| Molar Absorptivity (ε) | ~2.9 x 10⁵ L mol⁻¹ cm⁻¹ at 672 nm | Ethanol | [5] |

| Fluorescence Lifetime (τf) | ~6.5 ns | Homogeneous Systems | [5] |

| Triplet Quantum Yield (ΦT) | ~0.3 | DMSO | [5] |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.29 | DMSO | [5] |

Key Photophysical Processes and Experimental Workflow

The characterization of a photosensitizer like AlPcCl involves a series of spectroscopic and photochemical measurements. The diagrams below illustrate the fundamental electronic transitions and a standard experimental workflow.

Caption: A Jablonski diagram illustrating the primary photophysical pathways for AlPcCl.

Caption: A typical experimental workflow for characterizing the photophysical properties of AlPcCl.

Experimental Protocols

Accurate characterization of AlPcCl's photophysical properties requires precise experimental methods. Below are outlines for key protocols.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum, identify the wavelengths of maximum absorption (λ_max) for the Soret and Q-bands, and calculate the molar absorption coefficient (ε).

-

Instrumentation : A dual-beam UV-Vis spectrophotometer (e.g., TU-1901) is used.[3]

-

Sample Preparation : A stock solution of AlPcCl is prepared by dissolving a known mass of the compound in a suitable spectroscopic-grade solvent (e.g., DMSO, ethanol). A series of dilutions are then prepared to generate solutions of varying concentrations.

-

Measurement :

-

The spectrophotometer is blanked using the same solvent in a quartz cuvette.

-

The absorbance of each diluted AlPcCl solution is measured across the relevant wavelength range (e.g., 300-800 nm).

-

According to the Beer-Lambert law, a plot of absorbance at the Q-band maximum versus concentration should be linear. The molar absorption coefficient (ε) can be calculated from the slope of this line.

-

Steady-State and Time-Resolved Fluorescence Spectroscopy

These methods are used to measure the emission spectrum, fluorescence quantum yield (Φf), and fluorescence lifetime (τf).

-

Instrumentation : A spectrofluorometer (e.g., Fluorat-02 Panorama) for steady-state measurements and a Time-Correlated Single Photon Counting (TCSPC) system for lifetime measurements.[3]

-

Steady-State Measurement :

-

A dilute solution of AlPcCl (absorbance < 0.1 at the excitation wavelength to avoid inner filter effects) is placed in a quartz cuvette.

-

The sample is excited at a wavelength on the edge of the Q-band (e.g., 604-610 nm).[3][7]

-

The fluorescence emission is scanned over a wavelength range red-shifted from the excitation (e.g., 650-850 nm).

-

The fluorescence quantum yield (Φf) is typically determined relative to a standard fluorophore with a known quantum yield (e.g., zinc phthalocyanine) under identical experimental conditions.

-

-

Time-Resolved Measurement (TCSPC) :

-

The sample is excited by a pulsed laser source.

-

The time delay between the excitation pulse and the arrival of the first emitted photon at the detector is measured repeatedly.

-

A histogram of these delay times is constructed, which represents the fluorescence decay curve.

-

The fluorescence lifetime (τf) is determined by fitting this decay curve to an exponential function. For AlPcCl monomer, a value of around 6.5 ns is expected.[5]

-

Singlet Oxygen Quantum Yield (ΦΔ) Determination

The efficiency of singlet oxygen generation is a critical parameter for PDT efficacy. It is commonly measured indirectly using a chemical scavenger.

-

Methodology : The 1,3-diphenylisobenzofuran (DPBF) chemical quenching method is widely used.[9] DPBF is a molecule that reacts irreversibly with singlet oxygen, causing its own strong absorption to decrease.

-

Procedure :

-

A solution containing AlPcCl and DPBF in a suitable solvent (e.g., DMSO) is prepared. A reference photosensitizer with a known ΦΔ is also prepared under identical conditions.

-

The solution is irradiated with light at a wavelength where only the AlPcCl absorbs significantly (e.g., >650 nm).

-

The absorbance of DPBF (typically around 415 nm) is monitored over time as the irradiation proceeds.

-

The rate of DPBF photo-bleaching is proportional to the rate of singlet oxygen generation.

-

The singlet oxygen quantum yield of AlPcCl is calculated by comparing the bleaching rate of DPBF in its presence to the rate observed with the reference photosensitizer.

-

References

- 1. CAS 14154-42-8: this compound [cymitquimica.com]

- 2. Aluminium (III) phthalocyanine chloride tetrasulphonate is an effective photosensitizer for the eradication of lung cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. frontiersin.org [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Spectroscopic analysis of aluminum chloride phthalocyanine in binary water/ethanol systems for the design of a new drug delivery system for photodynamic therapy cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 9. researchgate.net [researchgate.net]

Solubility of Aluminum phthalocyanine chloride in different organic solvents.

An In-depth Technical Guide to the Solubility of Aluminum Phthalocyanine Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (AlPcCl) in various organic solvents. Understanding the solubility of AlPcCl is critical for its application in diverse fields, including photodynamic therapy (PDT), as a photosensitizer, and in the development of novel drug delivery systems. This document compiles qualitative and quantitative solubility data, details relevant experimental protocols, and visualizes key processes to facilitate research and development.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For AlPcCl, a macrocyclic organometallic compound, its solubility is influenced by the nature of the organic solvent, including its polarity, and the specific molecular interactions between the solute and the solvent. In many organic solvents, AlPcCl can exist in a monomeric state, which is often crucial for its photosensitizing activity. However, in less ideal solvents or at higher concentrations, it has a tendency to form aggregates, which can alter its photophysical properties.

Quantitative and Qualitative Solubility Data

The solubility of this compound varies significantly across different organic solvents. The following table summarizes available quantitative and qualitative data to provide a comparative reference.

| Organic Solvent | Chemical Formula | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 5.79 mg/mL (10 mM)[1] | Soluble[2]. Sonication is recommended for dissolution[1]. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Soluble | AlPcCl is reported to be completely in its monomeric form in DMF[3]. |

| Ethanol | C₂H₅OH | Soluble | Used for the preparation of stock solutions[4]. Solubility is significantly increased compared to more polar solvents[5]. |

| Methanol | CH₃OH | Slightly Soluble[6][7] | |

| Acetone | C₃H₆O | Poor Solubility | A decrease in absorptivity and band broadening suggests self-aggregation[4][5]. |

| Chloroform | CHCl₃ | Poor Solubility | Significant band broadening observed, indicating aggregation[4][5]. |

| Water | H₂O | Insoluble[5][8] | Full self-aggregation occurs in aqueous solutions[4][5]. |

It has been observed that the solubility of AlPcCl tends to decrease as the polarity of the solvent increases[4][5].

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols cited in the literature for the preparation of AlPcCl solutions.

Protocol 1: Preparation of a Stock Solution in Ethanol

This protocol is adapted from a study investigating the spectroscopic properties of AlPcCl[4].

Objective: To prepare a 1.0 x 10⁻⁵ mol L⁻¹ stock solution of AlPcCl in ethanol.

Materials:

-

This compound (AlPcCl)

-

Ethanol (high degree of purity)

-

Volumetric flask (25.0 mL)

-

Analytical balance

Procedure:

-

Accurately weigh 1.0 x 10⁻⁴ g of AlPcCl using an analytical balance.

-

Transfer the weighed AlPcCl to a 25.0 mL volumetric flask.

-

Add a small amount of ethanol to the flask to dissolve the AlPcCl. Gentle agitation may be required.

-

Once dissolved, add ethanol to the flask up to the 25.0 mL mark.

-

Stopper the flask and invert it several times to ensure a homogeneous solution.

Protocol 2: Preparation of a Stock Solution in N,N-Dimethylformamide (DMF)

This protocol is based on a study of the molecular aggregation of AlPcCl[3].

Objective: To prepare a 1.18 x 10⁻³ mol/L stock solution of AlPcCl in DMF.

Materials:

-

This compound (AlPcCl)

-

N,N-Dimethylformamide (DMF, double-distilled)

-

Volumetric flask (20 mL)

-

Analytical balance

Procedure:

-

Weigh 0.0152 g of a dry sample of AlPcCl.

-

Transfer the AlPcCl to a 20 mL volumetric flask.

-

Add DMF to the flask to dissolve the compound.

-

Continue adding DMF up to the 20 mL mark.

-

Mix thoroughly to ensure the solution is homogeneous.

Protocol 3: General Protocol for Solution Preparation for In Vitro Studies

This protocol is a general guideline for preparing AlPcCl solutions for applications such as photodynamic therapy research[1].

Objective: To prepare a concentrated stock solution of AlPcCl in DMSO or ethanol for subsequent dilution in cell culture media.

Materials:

-

This compound (AlPcCl)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Based on the desired stock concentration (typically 1-10 mM), calculate the required mass of AlPcCl.

-

Dissolve the weighed AlPcCl in the appropriate volume of anhydrous DMSO or ethanol.

-

Sonication may be used to aid dissolution, particularly for DMSO[1].

-

The resulting stock solution can be diluted to the final working concentration (e.g., 0.1-20 µM) in the cell culture medium for experimental use.

-

Store the stock solution protected from light at a low temperature (e.g., 4°C or -20°C) to prevent degradation[1].

Visualizing Experimental Workflows

The use of AlPcCl in photodynamic therapy involves a series of steps from solution preparation to the evaluation of its therapeutic effect. The following diagram illustrates a typical experimental workflow for an in vitro PDT study.

Caption: A typical workflow for an in vitro photodynamic therapy experiment using this compound.

This guide provides foundational knowledge on the solubility of this compound. For specific applications, it is recommended to perform solubility tests under the exact experimental conditions to be used.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. Page loading... [wap.guidechem.com]

- 3. cyberleninka.ru [cyberleninka.ru]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. chembk.com [chembk.com]

- 7. Cas 14154-42-8,this compound | lookchem [lookchem.com]

- 8. CAS 14154-42-8: this compound [cymitquimica.com]

Understanding the absorption and emission spectra of Aluminum phthalocyanine chloride.

An In-depth Technical Guide to the Absorption and Emission Spectra of Aluminum Phthalocyanine Chloride

For researchers, scientists, and drug development professionals, a comprehensive understanding of the photophysical properties of photosensitizers is paramount. This compound (AlPcCl) is a second-generation photosensitizer with significant potential in applications such as photodynamic therapy (PDT).[1][2] This guide provides a detailed overview of its absorption and emission spectra, the factors influencing them, and the experimental protocols for their characterization.

Spectroscopic Properties of this compound

The electronic absorption spectrum of AlPcCl is characterized by two main bands: the Soret band (B band) in the UV region (around 350 nm) and the Q band in the visible/near-IR region (600-700 nm).[3][4] The Q band, arising from the π-π* transition of the 18 delocalized π-electrons in the phthalocyanine ring, is of particular interest for photodynamic applications due to its location within the "phototherapeutic window" where light penetration into tissue is maximal.[2][4]

The Q band of AlPcCl in solution often exhibits a substructure, with a strong main peak (often referred to as QIII or Qy) and weaker vibrational satellite bands at higher energies.[3][5] The exact position and intensity of these bands are highly sensitive to the molecule's environment, including the solvent polarity and the state of aggregation.

Solvent Effects

The polarity of the solvent significantly influences the spectroscopic properties of AlPcCl.[1][5] In organic solvents like ethanol, acetone, and dimethyl sulfoxide (DMSO), AlPcCl is generally soluble and exists predominantly in its monomeric form.[1][5] However, its solubility decreases with increasing solvent polarity.[1][5] In aqueous solutions, AlPcCl is practically insoluble and tends to form non-fluorescent self-aggregates.[1][5]

The solvatochromic effects on the absorption and emission spectra are notable. For instance, in ethanol, the main Q-band absorption peak is observed around 675 nm, while the primary emission peak is at approximately 680 nm.[5]

Aggregation Phenomena

Phthalocyanines, including AlPcCl, have a strong tendency to self-aggregate in solution, a process driven by π-π stacking interactions between the aromatic macrocycles.[6] Aggregation leads to significant changes in the absorption and emission spectra. Generally, the formation of aggregates results in a blue-shift (hypsochromic shift) of the Q band and a decrease in fluorescence intensity, a phenomenon known as fluorescence quenching.[5]

The type of aggregate formed (e.g., H-aggregates, J-aggregates) dictates the specific spectral changes. H-aggregates (face-to-face stacking) typically show a blue-shifted Q band, while J-aggregates (edge-to-edge stacking) exhibit a red-shifted (bathochromic) band.[6][7] In ethanol-water mixtures, as the water content increases, the formation of J-type aggregates has been suggested by the appearance of new absorption bands at longer wavelengths (e.g., 802 nm).[8][9]

The aggregation state of AlPcCl is a critical factor in its application as a photosensitizer, as only the monomeric form is considered to be effectively photoactive for PDT.[6]

Quantitative Spectroscopic Data

The following tables summarize the key photophysical parameters for AlPcCl in various solvents.

Table 1: Absorption and Emission Maxima of AlPcCl in Different Solvents

| Solvent | Absorption λmax (nm) | Emission λmax (nm) |

| Ethanol | 675[5], ~670 (Q-band)[6] | 680 (main), 713, 748[5] |

| Acetone | Similar to ethanol, but with band broadening suggesting aggregation[5] | Lower intensity than ethanol[5] |

| Dimethyl sulfoxide (DMSO) | Similar to ethanol, but with band broadening suggesting aggregation[5] | Lower intensity than ethanol[5] |

| Chloroform | Data not explicitly provided, but studied[5] | Data not explicitly provided, but studied[5] |

| N,N-dimethylformamide (DMF) | ~670 (Q-band)[6] | Not specified |

| Thin Film | Not specified | 441[10] |

Table 2: Photophysical Parameters of AlPcCl

| Parameter | Value | Solvent/Conditions |

| Fluorescence Quantum Yield (ΦF) | 0.52[11] | Ethanol |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.42 (for a related AlPc photosensitizer, Photosens)[11] | Water |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data. Below are generalized protocols for the absorption and emission analysis of AlPcCl.

Sample Preparation

-

Stock Solution: Prepare a stock solution of AlPcCl (e.g., 1.0x10-5 mol L-1) by dissolving a known mass of the compound in a suitable organic solvent, such as ethanol.[12]

-

Working Solutions: Prepare working solutions for absorption and fluorescence measurements by diluting the stock solution to the desired concentration (e.g., 3.0x10-6 mol L-1 for absorption and 3.0x10-7 mol L-1 for fluorescence) to avoid inner filter effects and ensure adherence to the Beer-Lambert law.[5][12] For studies involving aggregation, prepare a series of solutions with varying solvent compositions (e.g., ethanol/water mixtures).[5][8]

-

Cuvettes: Use standard 1.0 cm path length quartz cuvettes for both absorption and fluorescence measurements.

Absorption Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used for these measurements.[7]

-

Procedure:

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Measure the absorption spectrum of the AlPcCl solution over the desired wavelength range (e.g., 300-800 nm).

-

To verify the monomeric state and determine the molar extinction coefficient, perform a concentration-dependent study and plot absorbance versus concentration (Beer-Lambert plot). Deviations from linearity can indicate aggregation.[5]

-

Fluorescence Emission Spectroscopy

-

Instrumentation: A spectrofluorometer is required for these measurements.[7][12]

-

Procedure:

-

Set the excitation wavelength. This is often chosen at a wavelength where aggregates might absorb to observe their potential emission, or at the Q-band maximum of the monomer to specifically excite this species (e.g., 604 nm or 610 nm).[1][7]

-

Record the emission spectrum over a suitable wavelength range, typically starting from just after the excitation wavelength to avoid scattered light (e.g., 630-860 nm).[7]

-

Ensure that the absorbance of the solution at the excitation wavelength is low (typically < 0.1) to minimize inner filter effects.

-

Visualizations

Signaling Pathway in Photodynamic Therapy

Caption: Photophysical and photochemical processes of AlPcCl in PDT.

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic characterization of AlPcCl.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. frontiersin.org [frontiersin.org]

- 4. Frontiers | Laser-Induced Control of the Optical Response of this compound Complexes Dissolved in Ethanol [frontiersin.org]

- 5. scielo.br [scielo.br]

- 6. cyberleninka.ru [cyberleninka.ru]

- 7. researchgate.net [researchgate.net]

- 8. Spectroscopic analysis of aluminum chloride phthalocyanine in binary water/ethanol systems for the design of a new drug delivery system for photodynamic therapy cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 10. Chloro-substituted metallo-phthalocyanines (TiPcCl2, MnPcCl, InPcCl, AlPcCl) applied to organic devices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Theranostic Properties of Crystalline Aluminum Phthalocyanine Nanoparticles as a Photosensitizer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

Basic mechanism of action of Aluminum phthalocyanine chloride in photodynamic therapy.

An In-Depth Technical Guide on the Core Mechanism of Action of Aluminum Phthalocyanine Chloride in Photodynamic Therapy

Introduction

Photodynamic therapy (PDT) is a clinically approved, minimally invasive therapeutic modality that employs the interplay of a photosensitizer (PS), light of a specific wavelength, and molecular oxygen to elicit cellular destruction.[1][2] this compound (AlPcCl), a second-generation photosensitizer, has garnered significant attention due to its favorable photophysical and photochemical properties.[3][4] Phthalocyanines are synthetic dyes characterized by a high molar absorption coefficient in the red spectral region (670-750 nm), which allows for deeper tissue penetration of the activating light.[3] AlPcCl exhibits minimal toxicity in the absence of light, high quantum yield for singlet oxygen generation, and chemical stability, making it a potent agent for PDT applications in oncology.[4][5][6]

The clinical efficacy of PDT is often limited by the hydrophobicity of many photosensitizers, which leads to aggregation in aqueous environments and hampers their photodynamic activity.[7][8] To circumvent this, AlPcCl is frequently encapsulated in drug delivery systems such as liposomes, nanoemulsions, and polymeric nanoparticles.[8][9][10] These "third-generation" photosensitizer systems enhance bioavailability, improve pharmacokinetic properties, and facilitate targeted delivery.[7][10] This guide provides a detailed examination of the fundamental mechanism of action of AlPcCl in PDT, from initial photoactivation to the induction of complex cellular death pathways.

Photophysical and Photochemical Principles

The therapeutic action of AlPcCl-PDT is initiated by a series of photophysical and photochemical events. The mechanism is dependent on the generation of cytotoxic Reactive Oxygen Species (ROS).[2][11]

1.1. Light Absorption and Excitation AlPcCl possesses a strong absorption band, known as the Q-band, in the therapeutic window of 600-800 nm, with a maximum absorption peak around 675 nm.[4][12] Upon irradiation with light of this specific wavelength, the AlPcCl molecule absorbs a photon and transitions from its stable ground state (S₀) to a short-lived, high-energy excited singlet state (S₁).[2]

1.2. Generation of Reactive Oxygen Species (ROS) From the excited singlet state, the AlPcCl molecule can return to the ground state via fluorescence emission or undergo a process called intersystem crossing to a more stable, long-lived excited triplet state (T₁).[9][13] This triplet state is the key intermediate for subsequent photochemical reactions. The triplet state PS can then react with surrounding molecules, primarily molecular oxygen (³O₂), through two main pathways:

-

Type I Reaction: The triplet PS reacts directly with a substrate molecule (e.g., lipids, proteins) via electron transfer, producing radical ions. These ions can then react with molecular oxygen to form ROS such as superoxide anion (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[11][13]

-

Type II Reaction: The triplet PS transfers its energy directly to ground-state molecular oxygen (a triplet), converting it into the highly reactive and cytotoxic singlet oxygen (¹O₂).[11][13] Phthalocyanines, including AlPcCl, are known to be highly efficient generators of singlet oxygen, and the Type II mechanism is considered the predominant pathway in AlPcCl-PDT.[1][4][14]

The generated ROS, particularly singlet oxygen, are highly reactive and have a short lifetime and limited diffusion radius within the cell.[2] This ensures that the cytotoxic damage is localized to the areas where the photosensitizer has accumulated.[2]

Cellular Uptake and Subcellular Localization

The efficacy of PDT is critically dependent on the intracellular concentration and localization of the photosensitizer.[12]

2.1. Cellular Entry Being hydrophobic, AlPcCl tends to accumulate efficiently in the lipid-rich membrane structures of cells.[8] Its uptake is dose-dependent.[15] Formulations like nanoemulsions or nanoparticles are used to prevent aggregation in aqueous media and facilitate cellular uptake.[8][10]

2.2. Subcellular Targets Following uptake, AlPcCl and its derivatives localize to specific organelles, which dictates the primary site of photodamage and the subsequent cell death pathway.[3][12]

-

Mitochondria: This is a primary target for AlPcCl.[3][16] The localization in mitochondria is significant because these organelles are central to apoptosis regulation. Damage to mitochondrial membranes can trigger the intrinsic apoptotic cascade.[3][12][16]

-

Lysosomes: Accumulation within lysosomes is also frequently observed.[3][17] PDT-induced damage to lysosomal membranes can lead to the release of hydrolytic enzymes into the cytoplasm, contributing to both apoptosis and necrosis.[3]

-

Endoplasmic Reticulum (ER) and Cytoplasm: AlPcCl has also been found in the ER and general cytoplasm.[12][14] ER stress induced by PDT can also trigger apoptotic signaling.

The principle is that photosensitizers accumulating in mitochondria and lysosomes predominantly promote apoptosis, whereas those localizing to the plasma membrane are more likely to cause necrosis.[12]

Molecular Mechanisms of Cell Death

AlPcCl-PDT induces cell death through a variety of mechanisms, including apoptosis, necrosis, and autophagy, often in a manner dependent on the PS concentration and light dose.[18][19]

3.1. Induction of Apoptosis Apoptosis, or programmed cell death, is a major outcome of AlPcCl-PDT.[12][20] The primary pathway initiated is the intrinsic, mitochondria-dependent pathway:

-

ROS-Mediated Mitochondrial Damage: Singlet oxygen and other ROS generated in proximity to mitochondria cause oxidative damage to mitochondrial proteins and lipids, leading to a loss of the mitochondrial membrane potential (ΔΨm).[12]

-

Cytochrome c Release: The disruption of the mitochondrial membrane results in the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytosol.[12][21]

-

Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3 and caspase-7.[12]

-

Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.[22]

3.2. DNA Damage Response Studies have shown that AlPcCl-PDT can induce DNA double-strand breaks (DSBs). This damage activates the DNA Damage Response (DDR) pathway, notably through the upregulation of the sensor protein Ataxia Telangiectasia Mutated (ATM).[12] Activation of this pathway can contribute to cell cycle arrest (observed at the G0/G1 phase) and apoptosis.[12]

3.3. Inhibition of Pro-Survival Pathways AlPcCl-PDT has been demonstrated to inhibit the PI3K/Akt/mTOR signaling pathway, a critical cascade for cell growth, proliferation, and survival that is often hyperactivated in cancer cells.[22][23] Inhibition of this pathway, observed by the reduced phosphorylation of the downstream protein S6, pushes the cell towards apoptosis.[22][23]

3.4. Necrosis and Autophagy While apoptosis is a common outcome, necrosis can predominate at higher PS concentrations or light doses.[18][20] Necrosis is a non-programmed form of cell death characterized by cell swelling and plasma membrane rupture. Autophagy, a cellular self-digestion process, can also be triggered by PDT. It can act as a survival mechanism to cope with cellular stress or, in some contexts, contribute to cell death.[5][19]

3.5. Immunogenic Cell Death (ICD) An important consequence of AlPcCl-PDT is its ability to induce immunogenic cell death (ICD).[5][18] ICD is a form of apoptosis that stimulates an anti-tumor immune response. It is characterized by the surface exposure of "eat-me" signals like calreticulin (CRT) and the release of Damage-Associated Molecular Patterns (DAMPs) such as high-mobility group box 1 (HMGB1).[5] These signals promote the maturation of dendritic cells (DCs), leading to the activation of a tumor-specific adaptive immune response.[5]

Quantitative Data Summary

The phototoxic efficacy of AlPcCl is dependent on its concentration, the light dose applied, and the specific cell line.

| Cell Line | Photosensitizer System | Concentration / IC₅₀ / CC₅₀ | Light Wavelength (nm) | Light Dose (J/cm²) | Outcome | Reference |

| HKESC-1 (Oesophageal Cancer) | AlPcS₄Cl | IC₅₀: 5 µM | 673.2 | 5 | Reduced viability, apoptosis | [12] |

| MCF-7 (Breast Adenocarcinoma) | AlPc-Nanoemulsion | CC₅₀: 6.0 nM | 660 | 4.4 | Cytotoxicity | [8][24] |

| OSCC-3 (Oral Squamous Carcinoma) | Liposomal AlPc | 0.5 µM & 2.5 µM | 670 | 24 | Reduced viability, apoptosis | [22][23] |

| Caco-2 (Colon Cancer) | AlClPcTS₄₁ | IC₅₀: 0.58 µM | Not Specified | Not Specified | Cell inhibition | [1] |

| CT26 (Colon Carcinoma) | AlPc-Nanoemulsion | IC₅₀: 12.2 nM | Not Specified | 25 | Apoptosis, ICD | [18] |

| 4T1 (Mammary Carcinoma) | AlPc-Nanoemulsion | IC₅₀: 9.01 nM | Not Specified | 25 | Apoptosis, ICD | [18] |

| B16-F10 (Melanoma) | SLN-AlPc | IC₅₀: 1.7 nM | 660 | 25.9 | ROS production, cell death | [5] |

| A549-derived lung CSCs | AlPcS₄Cl | 20 µM | Not Specified | 10 | Cytotoxicity | [3] |

| HeLa (Cervical Cancer) | AlPC | LC₅₀: 0.04 µM | 671 | 15 | Apoptosis | [20] |

Table 1: Summary of In Vitro Efficacy of AlPcCl-PDT in Various Cancer Cell Lines. IC₅₀: 50% inhibitory concentration; CC₅₀: 50% cytotoxic concentration; LC₅₀: 50% lethal concentration.

| Property | Value | Medium | Reference |

| Absorption Maximum (Q-band) | ~675 nm | DMSO | [4] |

| Absorption Maximum (Q-band) | 673.2 - 675 nm | Aqueous/Cell Culture | [12] |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.29 | DMSO | [4] |

| Fluorescence Lifetime | ~6.5 ns | Intracellular | [4] |

Table 2: Key Photophysical Properties of this compound (AlPcCl).

Key Experimental Protocols

The investigation of AlPcCl-PDT mechanisms involves a suite of standard and specialized cell biology assays.

5.1. General In Vitro PDT Protocol

-

Cell Culture: Adherent cancer cells are cultured to a desired confluency (e.g., 70-80%) in appropriate multi-well plates.

-

Photosensitizer Incubation: The culture medium is replaced with a medium containing a specific concentration of the AlPcCl formulation. Cells are incubated for a defined period (e.g., 15 min to 4 hours) in the dark to allow for PS uptake.[3][24]

-

Washing: After incubation, the PS-containing medium is removed, and cells are washed with phosphate-buffered saline (PBS) to remove extracellular PS.

-

Irradiation: Fresh culture medium is added, and the cells are irradiated with a light source (e.g., diode laser or LED array) at the appropriate wavelength (e.g., 660-675 nm) and energy density (J/cm²).[12][22][24] Control groups include cells with no treatment, cells exposed only to the PS (dark control), and cells exposed only to light.

-

Post-PDT Incubation: Following irradiation, cells are returned to the incubator for a specified time (e.g., 4 to 24 hours) before analysis.[12][18]

5.2. Specific Assays

-

Cell Viability/Cytotoxicity:

-

ATP Assay: Measures cell viability based on the level of ATP, which correlates with metabolic activity.[12]

-

LDH Release Assay: Measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[12]

-

MTT or Trypan Blue Assay: Standard colorimetric or dye exclusion assays to assess cell viability.[22][23]

-

-

Mechanism of Cell Death:

-

Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based assay to distinguish between viable, early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.[3]

-

-

ROS Production:

-

Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.[12]

-

-

Mitochondrial Membrane Potential (ΔΨm):

-

Assessed using fluorescent dyes like JC-1 or TMRE. A decrease in fluorescence intensity or a shift in fluorescence emission indicates depolarization of the mitochondrial membrane, an early event in apoptosis.[12]

-

-

Subcellular Localization:

-

Fluorescence microscopy is used to visualize the intracellular distribution of AlPcCl (which is autofluorescent). Co-localization is confirmed by staining cells with organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes) and observing the overlap of signals.[3]

-

-

Protein Analysis:

-

Immunofluorescence: Used to visualize the expression and localization of specific proteins (e.g., pS6, ATM) within the cell using fluorescently labeled antibodies.[12][22][23]

-

Western Blotting: To quantify the expression levels of key proteins involved in signaling pathways (e.g., caspases, cytochrome c, Bcl-2 family proteins).

-

Conclusion

The basic mechanism of action of this compound in photodynamic therapy is a multi-stage process initiated by light absorption and culminating in complex, targeted cellular destruction. Its efficacy stems from its excellent photochemical properties, particularly the high quantum yield of singlet oxygen, which is the primary cytotoxic agent. The subcellular localization of AlPcCl, predominantly in the mitochondria and lysosomes, is a key determinant of its therapeutic outcome, directing the photodamage to organelles critical for cell survival and apoptosis regulation. AlPcCl-PDT triggers cell death primarily through the intrinsic apoptotic pathway, marked by mitochondrial dysfunction and caspase activation. Furthermore, it modulates critical cellular signaling, inhibiting pro-survival pathways like PI3K/Akt/mTOR and activating the DNA damage response. The capacity of AlPcCl-PDT to also induce immunogenic cell death adds another layer to its anti-cancer activity, potentially converting the treated tumor into an in-situ vaccine. The continued development of advanced delivery systems for AlPcCl further enhances its potential, solidifying its role as a powerful and versatile photosensitizer for cancer therapy.

References

- 1. Photodynamic Therapy of Aluminum Phthalocyanine Tetra Sodium 2-Mercaptoacetate Linked to PEGylated Copper–Gold Bimetallic Nanoparticles on Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photodynamic therapy regulates fate of cancer stem cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. researchgate.net [researchgate.net]

- 5. The Potential of Photodynamic Therapy Using Solid Lipid Nanoparticles with this compound as a Nanocarrier for Modulating Immunogenic Cell Death in Murine Melanoma In Vitro [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Aluminum-phthalocyanine chloride associated to poly(methyl vinyl ether-co-maleic anhydride) nanoparticles as a new third-generation photosensitizer for anticancer photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. Aluminum–phthalocyanine chloride associated to poly(methyl vinyl ether-co-maleic anhydride) nanoparticles as a new third-generation photosensitizer for anticancer photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reactive oxygen species generating systems meeting challenges of photodynamic cancer therapy - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. Aluminium phthalocyanine-mediated photodynamic therapy induces ATM-related DNA damage response and apoptosis in human oesophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Cell uptake, distribution and response to aluminium chloro sulphonated phthalocyanine, a potential anti-tumour photosensitizer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Uptake and phototoxic effects of aluminum-chlorophthalocyanine (AlSPc) in human bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Induction of Immunogenic Cell Death by Photodynamic Therapy Mediated by Aluminum-Phthalocyanine in Nanoemulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 19. New insights into the mechanisms for photodynamic therapy-induced cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. research-portal.uu.nl [research-portal.uu.nl]

- 21. Evaluation of photodynamic treatment using aluminum phthalocyanine tetrasulfonate chloride as a photosensitizer: new approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. longdom.org [longdom.org]

- 23. longdom.org [longdom.org]

- 24. Aluminium-phthalocyanine chloride nanoemulsions for anticancer photodynamic therapy: Development and in vitro activity against monolayers and spheroids of human mammary adenocarcinoma MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

The Accidental Brilliance of Blue: An In-depth Technical Guide to the Discovery and History of Phthalocyanine Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the serendipitous discovery and rich history of phthalocyanine compounds, a class of synthetic pigments and functional materials that have become indispensable in modern science and technology. From their unexpected emergence in industrial settings to their current applications in medicine and materials science, this document provides a comprehensive overview of their journey, complete with detailed experimental protocols from foundational studies, quantitative data on their properties, and visualizations of key historical and scientific pathways.

A Serendipitous Beginning: The Discovery and Structural Elucidation

The story of phthalocyanines is one of fortunate accidents. The first recorded, albeit unrecognized, synthesis of a phthalocyanine compound occurred in 1907 when Braun and Tcherniac observed the formation of a blue, insoluble substance when heating o-cyanobenzamide.[1][2] However, it was not until two decades later that the significance of this class of compounds began to be unveiled.

In 1927, Swiss researchers de Diesbach and von der Weid, while attempting to synthesize phthalonitrile from o-dibromobenzene and cuprous cyanide, serendipitously produced copper phthalocyanine (CuPc).[3][4] They noted the exceptional stability of this brilliant blue compound.[3] Almost concurrently, in 1928, chemists at Scottish Dyes (a precursor to ICI) observed the formation of an iron-containing blue impurity in a phthalimide synthesis reactor.[2][3] This iron complex was later identified as iron phthalocyanine.[3]

It was the seminal work of Sir Patrick Linstead and his colleagues in the 1930s that truly unraveled the structure of these mysterious blue compounds.[3][5] Through systematic synthesis and characterization, they established the macrocyclic structure of phthalocyanines, which are structurally analogous to natural porphyrins like chlorophyll and heme.[5] The name "phthalocyanine" was coined by Linstead in 1933, derived from the Greek words for "rock oil" (naphtha) and "blue" (cyanine). The definitive proof of their planar, tetradentate structure was provided by J. Monteath Robertson's X-ray crystallography studies in 1935.

dot

Caption: A timeline of the key discoveries in phthalocyanine history.

Foundational Synthesis Protocols

The early researchers developed several methods for the synthesis of phthalocyanines, many of which are still in use today, albeit with modifications. Below are detailed protocols for some of these foundational syntheses.

Synthesis of Copper Phthalocyanine from Phthalic Anhydride and Urea

This method, which became a basis for industrial production, utilizes readily available starting materials.

Experimental Protocol:

-

Reaction Mixture Preparation: In a suitable reaction vessel equipped with a stirrer and a condenser, combine phthalic anhydride (4 molar equivalents), urea (12 molar equivalents), and a catalytic amount of ammonium molybdate.

-

Addition of Metal Salt: Add copper(I) chloride (1 molar equivalent) to the mixture.

-

Heating: Heat the mixture gradually. The reaction typically initiates around 130°C with the evolution of ammonia and carbon dioxide as phthalimide is formed.[2]

-

Formation of Phthalocyanine: Continue heating to 160-200°C. The formation of the deep blue copper phthalocyanine complex will be observed. The reaction is typically held at this temperature for several hours to ensure completion.[2]

-

Work-up: After cooling, the solid reaction mass is ground and then treated with dilute acid (e.g., hydrochloric acid) to remove excess reactants and inorganic salts. This is followed by washing with dilute base (e.g., sodium hydroxide) and then water until the filtrate is neutral.

-

Purification: The crude copper phthalocyanine can be further purified by dissolving it in concentrated sulfuric acid and then reprecipitating it by pouring the solution into a large volume of water with vigorous stirring. This process also helps in obtaining a fine pigmentary form. The final product is then filtered, washed with water, and dried.

Synthesis of Metallophthalocyanines from Phthalonitrile

This method, often referred to as the Linstead synthesis, provides a more direct route to metallophthalocyanines.

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a reflux condenser, place phthalonitrile (4 molar equivalents) and a suitable high-boiling solvent (e.g., nitrobenzene or 1-chloronaphthalene).

-

Metal Insertion: Add the desired metal or metal salt (e.g., copper bronze, magnesium oxide, or anhydrous ferrous chloride) to the mixture.

-

Reflux: Heat the mixture to reflux temperature (typically around 200-250°C) and maintain for several hours. The progress of the reaction can be monitored by the appearance of the characteristic intense color of the phthalocyanine.

-

Isolation: After the reaction is complete, cool the mixture and filter the solid product.

-

Purification: Wash the crude product with a suitable organic solvent (e.g., ethanol, acetone) to remove unreacted starting materials and solvent. Further purification can be achieved by sublimation under high vacuum for unsubstituted phthalocyanines.

dot

Caption: A general workflow for the synthesis of metallophthalocyanines.

Quantitative Data on Phthalocyanine Properties

The remarkable properties of phthalocyanines, particularly their stability and intense color, are key to their wide range of applications. The following tables summarize some of the key quantitative data for selected phthalocyanine compounds.

Thermal Stability

Unsubstituted phthalocyanines are known for their exceptional thermal stability.

| Compound | Decomposition/Sublimation Temperature (°C) | Notes |

| Copper Phthalocyanine (CuPc) | >500 (sublimes) | Sublimation occurs under inert gas.[3] |

| Metal-Free Phthalocyanine (H₂Pc) | Thermally stable in the range of 513-673 K | Vaporizes as monomeric molecules.[6] |

| Vanadyl Phthalocyanine (VOPc) | Thermally stable in the range of 523-623 K | Vaporizes as monomeric molecules.[6] |

| Zinc Phthalocyanine (ZnPc) | Decomposes above 230°C | For some synthesized dyes.[7] |

Spectroscopic Properties (UV-Vis)

The intense color of phthalocyanines is due to strong electronic transitions in the visible region of the electromagnetic spectrum, particularly the Q-band.

| Compound | Solvent | Q-band λmax (nm) | B-band (Soret) λmax (nm) |

| Metal-Free Phthalocyanine (H₂Pc) | Cationic, in water | ~625 | ~340 |

| Copper Phthalocyanine (CuPc) | - | 650-800 (in thin films) | 300-450 (in thin films)[8] |

| Zinc Phthalocyanine (ZnPc) | DMSO | ~670-700 | ~350 |

| α-substituted P(V)Pc | DMSO | - | - |

| β-substituted P(V)Pc | DMSO | 673-756 | - |

Photophysical Properties

The fluorescence and singlet oxygen generation capabilities of phthalocyanines are crucial for applications in photodynamic therapy and photovoltaics.

| Compound | Solvent | Fluorescence Quantum Yield (ΦF) | Singlet Oxygen Quantum Yield (ΦΔ) |

| Zinc Phthalocyanine (ZnPc) | DMSO | 0.18 | - |

| β-butoxy-substituted P(V)Pc | DMSO | ~10-16% | up to 90% |

| (R)-1-(4-bromophenyl)ethoxy substituted ZnPc | - | - | Higher than other enantiomers |

Characterization Techniques

A variety of analytical techniques are employed to characterize phthalocyanine compounds, confirming their structure and purity.

-

UV-Visible Spectroscopy: Used to confirm the formation of the phthalocyanine macrocycle through the observation of the characteristic Q-band and B-band absorptions.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. The disappearance of the nitrile (C≡N) stretching vibration (around 2230 cm⁻¹) from the starting phthalonitrile is a key indicator of successful cyclotetramerization.[9] The spectra also show characteristic bands for C-H, C=C, and C-N vibrations within the aromatic macrocycle.[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of soluble phthalocyanine derivatives, confirming the arrangement of substituents on the periphery of the macrocycle.[9][12][13]

-

X-ray Diffraction (XRD): Single-crystal XRD provides definitive proof of the molecular structure and packing in the solid state.[1][14][15][16][17] Powder XRD is used to identify the crystalline phase (e.g., α or β polymorphs) of phthalocyanine pigments.[15][16][17]

-

Thermogravimetric Analysis (TGA): Used to determine the thermal stability and decomposition temperatures of phthalocyanine compounds.[7][18]

Modern Applications: From Pigments to Photomedicine

Initially valued for their properties as robust blue and green pigments in paints, inks, and plastics, the applications of phthalocyanines have expanded dramatically.[3][19][20] Their unique electronic and photophysical properties have led to their use in a variety of high-tech fields:

-

Photodynamic Therapy (PDT): Certain metallophthalocyanines, particularly those containing zinc or silicon, are excellent photosensitizers.[21][22][23][24][25] When activated by light of a specific wavelength, they generate reactive oxygen species (ROS) that can selectively destroy cancer cells.[21][22][24] The mechanism often involves the induction of apoptosis.[21]

dot

Caption: Simplified signaling pathway in phthalocyanine-mediated PDT.

-

Catalysis: The central metal atom in metallophthalocyanines can act as a catalytic center for a variety of chemical reactions.

-

Organic Electronics: Their semiconductor properties make them suitable for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic cells.[26]

-

Chemical Sensors: Thin films of phthalocyanines can be used to detect the presence of certain gases due to changes in their electrical conductivity upon gas adsorption.

Conclusion

From a series of fortuitous laboratory observations to a class of highly versatile and technologically important molecules, the journey of phthalocyanines is a testament to the power of scientific curiosity and investigation. Their rich history, underpinned by fundamental discoveries in synthesis and structural chemistry, has paved the way for their widespread use as high-performance pigments and their emergence as critical components in advanced materials and medical therapies. The continued exploration of substituted and functionalized phthalocyanines promises to unlock even more applications in the years to come, solidifying their place as a cornerstone of modern chemistry and materials science.

References

- 1. Redetermination of the crystal structure of alpha-copper phthalocyanine grown on KCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chimia.ch [chimia.ch]

- 3. Phthalocyanine - Wikipedia [en.wikipedia.org]

- 4. Copper phthalocyanine - Wikipedia [en.wikipedia.org]

- 5. ftstjournal.com [ftstjournal.com]

- 6. Thermal stability of some phthalocyanine compounds (Journal Article) | ETDEWEB [osti.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. publikationen.uni-tuebingen.de [publikationen.uni-tuebingen.de]

- 12. researchgate.net [researchgate.net]

- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 14. Item - The Crystalline Structure of Copper Phthalocyanine Films on ZnO(11Ì 00) - American Chemical Society - Figshare [acs.figshare.com]

- 15. researchgate.net [researchgate.net]

- 16. rigaku.com [rigaku.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Chemistry and Applications of Phthalocyanine Pigments [qualitron.net]

- 20. jchemrev.com [jchemrev.com]

- 21. Photodynamic Therapy with the Phthalocyanine Photosensitizer Pc 4: The Case Experience with Preclinical Mechanistic and Early Clinical-Translational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ar.iiarjournals.org [ar.iiarjournals.org]

- 23. Frontiers | The Surprisingly Positive Effect of Zinc-Phthalocyanines With High Photodynamic Therapy Efficacy of Melanoma Cancer [frontiersin.org]

- 24. Phthalocyanine and Its Formulations: A Promising Photosensitizer for Cervical Cancer Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Current status of phthalocyanines in the photodynamic therapy of cancer | Semantic Scholar [semanticscholar.org]

- 26. Metal phthalocyanines: thin-film formation, microstructure, and physical properties - PMC [pmc.ncbi.nlm.nih.gov]

The Quantum Yield of Singlet Oxygen Generation by Aluminum Phthalocyanine Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles and methodologies surrounding the singlet oxygen quantum yield (ΦΔ) of Aluminum Phthalocyanine Chloride (AlPcCl) and its derivatives. Understanding this key parameter is crucial for the development and optimization of photodynamic therapy (PDT), a promising modality for cancer treatment and other medical applications. This document provides quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms to support research and development in this field.

Quantitative Data: Singlet Oxygen Quantum Yield of Aluminum Phthalocyanine Derivatives

The efficiency of a photosensitizer in generating singlet oxygen is quantified by its singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of singlet oxygen. The ΦΔ of aluminum phthalocyanine derivatives can vary depending on factors such as the solvent, aggregation state, and the nature of peripheral substituents. The following table summarizes reported ΦΔ values for various sulfonated aluminum phthalocyanines, which are closely related to AlPcCl and are often used in aqueous environments due to their increased solubility.

| Compound | Solvent/Medium | Quantum Yield (ΦΔ) | Reference |

| Aluminum tetra-4-sulfophthalocyanine | Aqueous buffer (pH 7.4) | 0.22 ± 0.03 | [1] |

| Trisulfonated aluminum phthalocyanine ("Fotosens") | Aqueous buffer (pH 7.4) | 0.42 ± 0.06 | [1] |

| Disulfonated aluminum phthalocyanine | Aqueous buffer (pH 7.4) with 1 wt % Triton X-100 | 0.15 ± 0.02 | [1] |

| Aluminum tetrasulfonated phthalocyanine (AlPTS) | Dimethylformamide (DMF) | Higher than in aqueous micellar solution | [2] |

| Aluminum tetrasulfonated phthalocyanine (AlPTS) | 0.1 M CTAC/H2O (micellar solution) | Lower than in DMF | [2] |

Experimental Protocols for Determining Singlet Oxygen Quantum Yield

The determination of ΦΔ is a critical step in the evaluation of a photosensitizer. The most common and accessible method is the indirect chemical trapping method, which relies on the reaction of singlet oxygen with a specific chemical probe. The relative method, comparing the photosensitizer of interest to a well-characterized standard, is widely employed.

Relative Method using 1,3-Diphenylisobenzofuran (DPBF)

This protocol outlines the steps for determining the singlet oxygen quantum yield of a photosensitizer like AlPcCl relative to a standard photosensitizer with a known quantum yield (e.g., Rose Bengal, methylene blue).

Materials and Reagents:

-

Photosensitizer of interest (e.g., this compound)

-

Standard photosensitizer (e.g., Rose Bengal, ΦΔ in methanol = 0.76)

-

1,3-Diphenylisobenzofuran (DPBF)

-

Spectrophotometrically pure solvent (e.g., Dimethylformamide - DMF, Dimethyl sulfoxide - DMSO, or an appropriate buffer)

-

Spectrophotometer or spectrofluorometer

-

Light source with a specific wavelength for excitation (e.g., laser or filtered lamp)

-

Quartz cuvettes

-

Magnetic stirrer and stir bars

Procedure:

-

Solution Preparation:

-

Prepare stock solutions of the sample photosensitizer and the standard photosensitizer in the chosen solvent.

-

Prepare a stock solution of DPBF in the same solvent. It is recommended to prepare this solution fresh and keep it in the dark to prevent degradation.

-

-

Absorbance Matching:

-

Prepare solutions of the sample and standard photosensitizers with identical absorbance values (typically between 0.05 and 0.1) at the irradiation wavelength. This ensures that both solutions absorb the same number of photons.

-

-

Reaction Mixture Preparation:

-

In two separate quartz cuvettes, place the absorbance-matched solutions of the sample and standard photosensitizers.

-

Add a small aliquot of the DPBF stock solution to each cuvette to achieve an initial absorbance of approximately 1.0 at its maximum absorption wavelength (around 410-415 nm).

-

Ensure rapid and thorough mixing using a magnetic stirrer.

-

-

Irradiation and Monitoring:

-

Place the cuvette containing the standard photosensitizer and DPBF in the spectrophotometer/spectrofluorometer.

-

Irradiate the solution with the light source at the chosen wavelength while continuously stirring.

-

At regular time intervals, record the decrease in the absorbance or fluorescence of DPBF at its maximum wavelength. The irradiation should be stopped when the DPBF absorbance has decreased by about 10-20% to ensure the reaction kinetics remain in a linear range.

-

Repeat the exact same irradiation and monitoring procedure for the cuvette containing the sample photosensitizer and DPBF.

-

-

Data Analysis and Calculation:

-

Plot the absorbance (or natural logarithm of absorbance for first-order kinetics) of DPBF as a function of irradiation time for both the sample and the standard.

-

Determine the rate of DPBF degradation (slope of the linear fit) for both the sample (k_sample) and the standard (k_std).

-

Calculate the singlet oxygen quantum yield of the sample (ΦΔ_sample) using the following equation:

ΦΔ_sample = ΦΔ_std * (k_sample / k_std)

where ΦΔ_std is the known singlet oxygen quantum yield of the standard photosensitizer in the same solvent.

-

Visualizing the Experimental Workflow and Signaling Pathways

Experimental Workflow for Singlet Oxygen Quantum Yield Determination

Caption: Experimental workflow for determining singlet oxygen quantum yield.

Signaling Pathway of Apoptosis Induced by AlPcCl-Mediated Photodynamic Therapy

Photodynamic therapy with this compound predominantly induces cell death through the intrinsic, or mitochondrial, pathway of apoptosis.[3][4] The process is initiated by the generation of reactive oxygen species (ROS), primarily singlet oxygen, upon photoactivation of the photosensitizer localized in the mitochondria.

Caption: Intrinsic pathway of apoptosis induced by AlPcCl-PDT.

The generation of ROS leads to oxidative stress and damage to the mitochondrial membranes.[3] This results in a decrease in the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytosol.[3][4] The release of cytochrome c is a critical step that is regulated by the Bcl-2 family of proteins. In the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form a complex known as the apoptosome. This complex facilitates the activation of caspase-9, which then cleaves and activates effector caspases, such as caspase-3 and caspase-7.[3] These effector caspases are responsible for the execution phase of apoptosis, leading to the characteristic morphological and biochemical changes associated with programmed cell death.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Aluminium phthalocyanine-mediated photodynamic therapy induces ATM-related DNA damage response and apoptosis in human oesophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aluminium phthalocyanine-mediated photodynamic therapy induces ATM-related DNA damage response and apoptosis in human oesophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Aluminum Phthalocyanine Chloride in Cancer Cell Photodynamic Therapy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the use of Aluminum Phthalocyanine Chloride (AlPcCl) in the photodynamic therapy (PDT) of cancer cells. The information compiled herein is intended to guide researchers in designing and executing in vitro studies to evaluate the efficacy and mechanisms of AlPcCl-mediated PDT.

Introduction

Photodynamic therapy is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to induce cell death.[1] this compound (AlPcCl) is a second-generation photosensitizer with strong absorption in the red region of the visible spectrum (around 670 nm), allowing for deeper tissue penetration of the activating light.[2][3] Upon activation by light of a specific wavelength, AlPcCl transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen.[4][5] These ROS can induce oxidative stress, leading to damage of cellular components and subsequent cell death, primarily through apoptosis.[1][6] The effectiveness of AlPcCl-based PDT is dependent on several factors including the concentration of the photosensitizer, the light dose, and the specific cancer cell type.[7]

Mechanism of Action

AlPcCl-mediated PDT has been shown to induce cancer cell death through multiple signaling pathways. A primary mechanism involves the generation of ROS, which leads to oxidative stress and subsequent cellular damage.[1] The subcellular localization of AlPcCl, often in the mitochondria, lysosomes, and nucleus, plays a crucial role in determining the mode of cell death.[1] Accumulation in the mitochondria can trigger the intrinsic apoptotic pathway, characterized by a decrease in mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[1] Furthermore, AlPcCl-PDT can induce a DNA damage response, activating pathways such as the ATM kinase pathway.[1] Studies have also demonstrated that AlPcCl-based PDT can inhibit the PI3K/Akt/mTOR signaling pathway, which is often overactive in cancer cells and promotes cell survival and proliferation.[7][8]

References

- 1. Aluminium phthalocyanine-mediated photodynamic therapy induces ATM-related DNA damage response and apoptosis in human oesophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Aluminium-phthalocyanine chloride nanoemulsions for anticancer photodynamic therapy: Development and in vitro activity against monolayers and spheroids of human mammary adenocarcinoma MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photodynamic Therapy of Aluminum Phthalocyanine Tetra Sodium 2-Mercaptoacetate Linked to PEGylated Copper–Gold Bimetallic Nanoparticles on Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. longdom.org [longdom.org]

- 8. longdom.org [longdom.org]

Application Notes and Protocols for the Preparation of Aluminum Phthalocyanine Chloride-Loaded Nanoparticles

Audience: Researchers, scientists, and drug development professionals.

Introduction: Aluminum phthalocyanine chloride (AlPcCl) is a potent second-generation photosensitizer used in photodynamic therapy (PDT).[1] Its therapeutic efficacy is based on the generation of cytotoxic reactive oxygen species (ROS) upon activation by light of a specific wavelength, leading to tumor cell death.[2][3] However, the clinical application of AlPcCl is hampered by its high hydrophobicity, which leads to aggregation in aqueous environments and reduces its photodynamic activity.[4][5][6] Encapsulating AlPcCl into nanoparticle-based drug delivery systems is a key strategy to overcome these limitations. Nanocarriers can improve its solubility, bioavailability, and selective accumulation in tumor tissues.[7][8]

This document provides detailed protocols for the preparation and characterization of AlPcCl-loaded nanoparticles, including polymeric nanoparticles, solid lipid nanoparticles (SLNs), and nanoemulsions.

Section 1: Nanoparticle Formulation Protocols

Protocol 1.1: Polymeric Nanoparticles via Solvent Displacement

This protocol is adapted from a method for encapsulating AlPcCl in poly(methyl vinyl ether-co-maleic anhydride) (PVM/MA) nanoparticles.[4] The solvent displacement technique is suitable for encapsulating hydrophobic drugs within a preformed polymer matrix.[9]

Materials and Reagents:

-

This compound (AlPcCl)

-

Poly(methyl vinyl ether-co-maleic anhydride) (PVM/MA)

-

Acetone

-

Ethanol

-

Tween® 20 (Polysorbate 20)

-

Distilled water

Procedure:

-

Polymer Solution Preparation: Prepare a 20 mg/mL solution of PVM/MA in acetone.

-

Photosensitizer Solution Preparation: Prepare a stock solution of AlPcCl in ethanol (e.g., concentrations ranging from 12–384 μM).[4]

-

Nanoparticle Formation: a. To a defined volume of the PVM/MA acetone solution, add specified volumes of ethanol and distilled water under mild magnetic stirring at room temperature. A biocompatible surfactant like Tween® 20 can be added to the precipitation medium to reduce AlPc aggregation.[4] b. To this polymer dispersion, add the AlPcCl ethanol solution dropwise under continuous stirring.

-

Solvent Removal: Leave the mixture under stirring for approximately 10-15 minutes to allow for nanoparticle stabilization. The organic solvents (acetone and ethanol) are then removed using a rotary evaporator under reduced pressure.

-

Washing and Collection: a. Wash the resulting nanoparticle suspension twice with distilled water to remove unencapsulated AlPcCl and excess surfactant. b. Nanoparticles can be collected by centrifugation.[9]

-

Resuspension and Storage: Resuspend the final nanoparticle pellet in distilled water or a suitable buffer for characterization and storage at 4°C.

Protocol 1.2: Solid Lipid Nanoparticles (SLNs) via Emulsification

This protocol describes a direct emulsification method for producing AlPcCl-loaded SLNs, which are well-suited for delivering hydrophobic drugs.[5][10]

Materials and Reagents:

-

This compound (AlPcCl)

-

Solid Lipid (e.g., Murumuru butter, Compritol® 888 ATO)[5][10]

-

Surfactant (e.g., Poloxamer 188, soy lecithin)

-

Distilled water

Procedure:

-

Lipid Phase Preparation: Heat the solid lipid to a temperature approximately 5-10°C above its melting point. Dissolve the AlPcCl in the molten lipid.

-

Aqueous Phase Preparation: Heat the distilled water containing the surfactant to the same temperature as the lipid phase.

-

Emulsification: a. Add the hot aqueous phase to the hot lipid phase under high-speed homogenization (e.g., using an Ultra-Turrax®) for a defined period (e.g., 5-10 minutes) to form a hot oil-in-water (o/w) emulsion.

-

Nanoparticle Solidification: Transfer the hot nanoemulsion to a beaker containing cold water (2-4°C) and stir gently. The rapid cooling of the dispersed lipid droplets causes them to solidify, forming the SLNs.

-

Purification: The SLN suspension can be purified by dialysis or filtration to remove excess surfactant and unencapsulated drug.

-

Storage: Store the final SLN suspension at 4°C.

Protocol 1.3: Nanoemulsions via Spontaneous Emulsification

This protocol is based on the development of an AlPcCl nanoemulsion using an oil, a surfactant, and water.[3][6] The spontaneous emulsification method is a low-energy technique that forms small, stable droplets.

Materials and Reagents:

-

This compound (AlPcCl)

-

Oil (e.g., Castor oil)[3]

-

Surfactant (e.g., Cremophor ELP®)[3]

-

Co-surfactant/Solvent (e.g., Ethanol)

-

Aqueous phase (Distilled water or buffer)

Procedure:

-

Organic Phase Preparation: a. Prepare a mixture of the oil and surfactant at a fixed ratio (e.g., 75% Cremophor ELP® and 25% castor oil, w:w).[3] b. Dissolve the AlPcCl in ethanol. c. Add the AlPcCl-ethanol solution to the oil/surfactant mixture. d. Gently heat the mixture (e.g., to 100°C) under mild stirring to remove the ethanol.[3]

-

Nanoemulsion Formation: Add the organic phase dropwise into the aqueous phase under continuous, gentle magnetic stirring. A translucent nanoemulsion will form spontaneously.

-

Equilibration: Allow the system to equilibrate for 30 minutes under continuous stirring.

-

Storage: Store the resulting nanoemulsion in a sealed container at room temperature, protected from light.

Section 2: Characterization Protocols

Protocol 2.1: Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are critical for predicting the in vivo stability and behavior of nanoparticles. They are typically measured using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

Instrumentation:

-

A Zetasizer or similar DLS instrument.

Procedure:

-

Sample Preparation: Dilute the nanoparticle suspension with distilled water or an appropriate buffer to a suitable concentration to avoid multiple scattering effects.

-

Size and PDI Measurement (DLS): a. Transfer the diluted sample to a disposable cuvette. b. Place the cuvette in the instrument and allow it to equilibrate to the set temperature (e.g., 25°C). c. Perform the measurement to obtain the average hydrodynamic diameter (Z-average) and the PDI. The PDI value indicates the breadth of the size distribution.

-

Zeta Potential Measurement (ELS): a. Transfer the diluted sample to a specific zeta potential cuvette (e.g., a folded capillary cell). b. Place the cell in the instrument. c. Apply an electric field and measure the electrophoretic mobility of the particles to calculate the zeta potential, which indicates surface charge and colloidal stability.

Protocol 2.2: Encapsulation Efficiency (EE) and Drug Loading (DL)

This protocol determines the amount of AlPcCl successfully encapsulated within the nanoparticles.

Procedure:

-

Separation of Free Drug: Separate the nanoparticles from the aqueous medium containing the unencapsulated (free) AlPcCl. This is typically done by ultracentrifugation.

-

Quantification of Free Drug: a. Carefully collect the supernatant after centrifugation. b. Measure the concentration of AlPcCl in the supernatant using UV-Vis spectrophotometry or spectrofluorometry by comparing its absorbance/fluorescence to a standard curve of free AlPcCl.[4]

-

Quantification of Total Drug: a. Take a known volume of the uncentrifuged nanoparticle suspension. b. Disrupt the nanoparticles to release the encapsulated drug by adding a suitable solvent (e.g., ethanol, acetone) in which both the polymer/lipid and the drug are soluble. c. Measure the total concentration of AlPcCl in this disrupted sample.

-

Calculations:

-

Encapsulation Efficiency (%EE): %EE = [(Total Drug - Free Drug) / Total Drug] * 100

-

Drug Loading (%DL): %DL = [(Total Drug - Free Drug) / Weight of Nanoparticles] * 100

-

Protocol 2.3: In Vitro Drug Release Study

This protocol assesses the release profile of AlPcCl from the nanoparticles over time, often using a dialysis bag method.

Materials and Reagents:

-

AlPcCl-loaded nanoparticle suspension

-

Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

-

Release medium (e.g., Phosphate-buffered saline (PBS) pH 7.4, often containing a small amount of surfactant like Tween® 80 to ensure sink conditions for the hydrophobic drug)

Procedure:

-

Preparation: Place a known volume/concentration of the AlPcCl-loaded nanoparticle suspension into a dialysis bag.

-

Dialysis: Seal the bag and immerse it in a larger volume of the release medium at 37°C with continuous gentle stirring.

-

Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.

-

Replacement: Immediately replace the withdrawn volume with an equal volume of fresh release medium to maintain a constant volume and sink conditions.

-

Quantification: Analyze the concentration of AlPcCl in the collected aliquots using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).[10]

-

Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Section 3: Data Presentation

The following table summarizes typical physicochemical properties of AlPcCl-loaded nanoparticles reported in the literature.

| Nanoparticle Type | Formulation Components | Hydrodynamic Diameter (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| Polymeric NP | PVM/MA, AlPcCl | ~200 | < 0.2 | Not Reported | > 90% | [4] |

| SLN | Compritol® 888 ATO, AlPcCl | 100 - 200 | < 0.3 | Negative | ~100% | [5] |

| SLN | Murumuru butter, AlPcCl | ~40 | Monodisperse | Not Reported | Not Reported | [10] |

| Nanoemulsion | Castor oil, Cremophor ELP®, AlPcCl | ~25 | Monodisperse | Not Reported | Not Reported | [3][6] |

Section 4: Visualizations

Experimental Workflow Diagram

Caption: General workflow for preparation and characterization of AlPcCl-nanoparticles.

Mechanism of Action Diagram: Photodynamic Therapy (PDT)

Caption: Simplified mechanism of action for AlPcCl-mediated photodynamic therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Aluminium-phthalocyanine chloride nanoemulsions for anticancer photodynamic therapy: Development and in vitro activity against monolayers and spheroids of human mammary adenocarcinoma MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aluminum–phthalocyanine chloride associated to poly(methyl vinyl ether-co-maleic anhydride) nanoparticles as a new third-generation photosensitizer for anticancer photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of aluminum chloride phthalocyanine-lo... - BV FAPESP [bv.fapesp.br]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. dovepress.com [dovepress.com]

- 9. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Step-by-step guide for measuring the cytotoxicity of Aluminum phthalocyanine chloride in vitro.

Application Notes and Protocols

Topic: Step-by-step guide for measuring the cytotoxicity of Aluminum Phthalocyanine Chloride in vitro.

Audience: Researchers, scientists, and drug development professionals.

Introduction